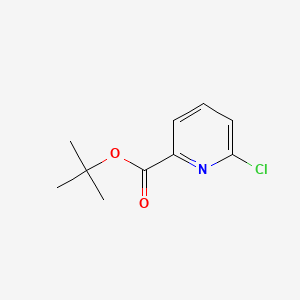

![molecular formula C6H4FN3 B577522 5-氟-7H-吡咯并[2,3-d]嘧啶 CAS No. 1211587-23-3](/img/structure/B577522.png)

5-氟-7H-吡咯并[2,3-d]嘧啶

描述

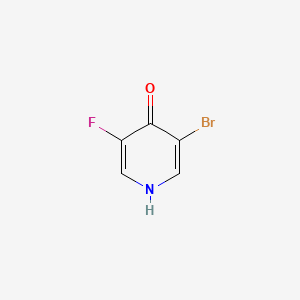

5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine is a chemical compound that has been studied for its potential therapeutic applications . It is a derivative of the pyrrolo[2,3-d]pyrimidine scaffold .

Synthesis Analysis

The synthesis of 5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine derivatives involves a series of reactions. In one study, a series of 7H-pyrrolo[2,3-d]pyrimidines were designed and synthesized according to the E-pharmacophores generated by docking a library of 667 fragments into the ATP pocket of the co-crystal complex of FAK and PF-562271 . Another study reported the synthesis of 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidine derivatives based on a structure-based design strategy .Molecular Structure Analysis

The molecular structure of 5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine is characterized by the presence of a pyrrolo[2,3-d]pyrimidine scaffold. This scaffold is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis

The chemical reactions involving 5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine are complex and can involve multiple steps. For instance, one study reported a modified Vorbruggen procedure that yielded a 4-chloro-5-fluoro-7-(2,3,5,-tri-O-benzoyl-beta-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine in a 65% yield .科学研究应用

合成和生物活性:一项研究探讨了5-氟核苷酸的合成和生物活性,这是5-氟-7H-吡咯并[2,3-d]嘧啶的衍生物。与核苷酸相比,该化合物对某些细胞系表现出增强的活性,并且在成纤维细胞中显示出降低的毒性,但未观察到抗菌活性 (Wang et al., 2004)。

卤代核苷酸合成:关于卤代核苷酸的立体选择性合成的研究,包括5-氟-7H-吡咯并[2,3-d]嘧啶衍生物,揭示了它们在修改DNA和RNA结构方面的潜力。这项研究还强调了氟和卤素取代基对这些核苷酸性质的影响 (Peng & Seela, 2004)。

融合四唑嘧啶合成:一项研究报告了新的7,9-取代的7H-1,2,3,4-四唑[1,5-c]吡咯并[3,2-e]嘧啶的合成,这些化合物源自4-叠氮基-5,7-二取代-7H-吡咯并[2,3-d]嘧啶,并且它们有潜在的还原转化为新的4-氨基吡咯并[2,3-d]嘧啶 (Desai, 2006)。

用于DNA和RNA结构的NMR光谱:包括5-氟嘧啶在内的5-氟-7H-吡咯并[2,3-d]嘧啶已经被用于利用1D 19F NMR光谱探测DNA和RNA的二级结构。这些化合物被证明可靠地用于评估核酸结构,而不会显著影响寡核苷酸的平衡特性 (Puffer et al., 2009)。

抗病毒和抗肿瘤活性:多项研究集中于合成和评估5-氟-7H-吡咯并[2,3-d]嘧啶衍生物的抗病毒和抗肿瘤活性。这些研究显示了在抑制各种病毒和癌细胞生长方面取得了有希望的结果 (Bhattacharya et al., 1995),(Rosowsky et al., 1981)。

抗焦虑活性:已经对4-苄氨基-2-甲基-7H-吡咯并[2,3-d]嘧啶类似物的抗焦虑活性进行了研究,显示了在开发毒性较小的抗焦虑药物方面的潜力 (Meade et al., 1998)。

化学和抗HIV特性:已经探讨了各种2'-氟-2',3'-二去氧阿拉伯呋喃核苷酸的化学和抗HIV特性,包括5-氟-7H-吡咯并[2,3-d]嘧啶。这些研究突出了这些化合物在抗艾滋病药物开发中的潜力 (Siddiqui et al., 1992)。

眼科应用:由于其减少成纤维细胞增殖和随后瘢痕形成的能力,相关化合物氟尿嘧啶(5-氟尿嘧啶)已被用于各种眼科手术和治疗 (Abraham et al., 2012)。

未来方向

The future directions for research on 5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine and its derivatives could involve further exploration of their therapeutic potential. For instance, one study aimed to explore new potent inhibitors by designing and synthesizing 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidine derivatives .

属性

IUPAC Name |

5-fluoro-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3/c7-5-2-9-6-4(5)1-8-3-10-6/h1-3H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWGKUJNLZWUTHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=CN=CN=C2N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

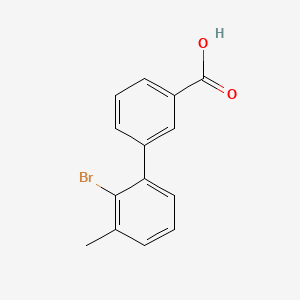

![4'-Oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylic acid](/img/structure/B577447.png)

![oxalic acid;(2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine](/img/structure/B577449.png)